N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a triazole ring and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It is known to interact with its target, leukotriene a-4 hydrolase . The interaction between the compound and its target could lead to changes in the function of the enzyme, potentially affecting the production of leukotrienes .
Biochemical Pathways
The compound’s interaction with Leukotriene A-4 hydrolase could affect the leukotriene biosynthesis pathway . Leukotrienes are involved in various biological processes, including inflammation and immune response . Therefore, any changes in their production could have downstream effects on these processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
Given its target, it can be hypothesized that the compound may have anti-inflammatory effects by modulating the production of leukotrienes .
Biochemical Analysis
Biochemical Properties
It may interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Cellular Effects
It’s possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide is not well-defined. It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Benzyloxy Phenyl Intermediate: The initial step involves the preparation of the benzyloxy phenyl intermediate. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be accomplished through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. In this step, the benzyloxy phenyl intermediate is reacted with an azide and an alkyne in the presence of a copper catalyst.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with the carboxamide group at a different position on the triazole ring.
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-thiol: Similar structure but with a thiol group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(15-10-17-20-19-15)18-13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,21)(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKJTFTPONTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NNN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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